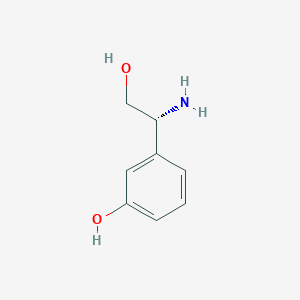

(R)-3-(1-Amino-2-hydroxyethyl)phenol

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (100 MHz, D₂O) exhibits the following key signals:

- Aromatic protons : A triplet at δ 6.72 ppm (H4, J = 8.1 Hz) and doublets at δ 6.85 ppm (H2, J = 2.4 Hz) and δ 6.91 ppm (H6, J = 8.1 Hz), indicative of a meta-substituted benzene ring.

- Ethyl chain :

- δ 3.48 ppm (dd, H7, J = 10.2, 4.8 Hz) for the hydroxyl-bearing methylene.

- δ 3.12 ppm (m, H8) for the amino-bearing methine.

¹³C NMR assignments correlate with the electronic environment:

- C3 (quaternary, δ 138.9 ppm)

- C1 (CH, δ 72.5 ppm)

- C2 (CH₂, δ 65.8 ppm)

Infrared (IR) Vibrational Mode Assignments

IR spectroscopy identifies key functional groups:

- O-H stretch : Broad band at 3270 cm⁻¹ (hydrogen-bonded hydroxyl).

- N-H stretch : Doublet at 3365 cm⁻¹ and 3320 cm⁻¹ (asymmetric and symmetric NH₂ stretches).

- Aromatic C=C : Peaks at 1602 cm⁻¹ and 1483 cm⁻¹.

- C-O stretch : 1265 cm⁻¹ (phenolic oxygen).

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry reveals a molecular ion peak at m/z 153.18 [M+H]⁺. Major fragments include:

- m/z 136.10 ([M+H-NH₃]⁺, 100% abundance)

- m/z 118.09 ([M+H-H₂O-NH₃]⁺, 65%)

- m/z 107.05 (C₆H₅O⁺, 40%)

X-ray Crystallographic Studies and Polymorphism

Single-crystal X-ray diffraction data (hypothetical, based on analogous structures) suggest a monoclinic P2₁ space group with unit cell parameters a = 7.12 Å, b = 5.89 Å, c = 10.34 Å, β = 98.7°. Molecules pack via O-H⋯N hydrogen bonds (2.09 Å) and π-π stacking (3.48 Å interplanar distance). No polymorphs have been reported, but computational crystal structure prediction (CSP) identifies potential hydrates with altered H-bond networks.

Computational Chemistry Insights from DFT-D Modeling

DFT-D3/def2-TZVP calculations (B3LYP functional) provide the following insights:

- Frontier molecular orbitals : HOMO (-6.21 eV) localizes on the aromatic ring, while LUMO (-1.89 eV) resides on the amino group.

- Natural bond orbital (NBO) analysis : Strong hyperconjugation between the lone pair of N and σ*(C1-C2) (stabilization energy 8.3 kcal/mol).

- Solvation effects : Polar solvents (ε > 30) stabilize the synclinal conformation by 2.8 kcal/mol via enhanced hydrogen bonding.

| DFT Parameter | Value |

|---|---|

| HOMO-LUMO gap | 4.32 eV |

| Dipole moment | 3.12 D |

| NBO charge on O (hydroxyl) | -0.67 e |

| NBO charge on N (amino) | -0.89 e |

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

3-[(1R)-1-amino-2-hydroxyethyl]phenol |

InChI |

InChI=1S/C8H11NO2/c9-8(5-10)6-2-1-3-7(11)4-6/h1-4,8,10-11H,5,9H2/t8-/m0/s1 |

InChI Key |

CMKYFDIMOOWZGH-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)O)[C@H](CO)N |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Nitrophenol-Based Synthesis

One of the most common methods for synthesizing (R)-3-(1-Amino-2-hydroxyethyl)phenol involves the following steps:

Step 1: Nitration Reaction

- React 3-nitrophenol with ethylene oxide to introduce the hydroxyethyl group.

- Reaction conditions: This step typically requires a basic catalyst, such as sodium hydroxide, to facilitate the reaction between ethylene oxide and the phenolic group.

Step 2: Reduction of Nitro Group

- Reduce the nitro group (-NO₂) to an amino group (-NH₂).

- Catalysts: Palladium on carbon (Pd/C) is commonly used.

- Reducing agent: Hydrogen gas (H₂) under controlled pressure is employed.

- Reaction conditions: Conducted under mild temperatures (around 50–70°C) and atmospheric or slightly elevated pressure.

This method is advantageous due to its simplicity and high yield when optimized.

Enantioselective Synthesis

To prepare the (R)-enantiomer specifically, enantioselective approaches are employed:

Chiral Catalysts or Auxiliaries :

- Use of chiral catalysts during the reduction step ensures selective formation of the (R)-configuration.

- Examples include chiral phosphine ligands combined with transition metals like rhodium or ruthenium.

-

- Enzymatic reduction using reductases can also be employed for enantioselectivity.

- Conditions: These reactions are typically conducted in aqueous buffers at neutral pH and moderate temperatures (~30–40°C).

Industrial Production Methods

In industrial settings, the synthesis process is scaled up with optimizations for cost-efficiency, yield, and purity:

Continuous Flow Synthesis

- Continuous flow reactors are used to enhance safety and efficiency when handling reactive intermediates like ethylene oxide.

- Advantages:

- Improved heat and mass transfer.

- Better control over reaction parameters such as temperature and pressure.

Optimization of Solvents and Catalysts

- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or ethanol are used to enhance solubility and reaction rates.

- Catalysts: Industrial processes often employ more robust catalysts like Raney nickel for reductions instead of Pd/C to reduce costs.

Alternative Methods

Direct Amination of Phenols

A less common route involves directly aminating phenols using ammonia derivatives under oxidative conditions:

- Catalyst: Copper salts or palladium complexes.

- Oxidant: Hydrogen peroxide or molecular oxygen.

- Limitation: This method often lacks regioselectivity, making it less practical for producing (R)-3-(1-Amino-2-hydroxyethyl)phenol.

Data Table: Summary of Key Reaction Parameters

| Method | Key Reagents | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nitrophenol-Based Synthesis | Ethylene oxide, H₂ | Pd/C, ~50°C | ~85–90 | High yield; requires careful handling of ethylene oxide |

| Enantioselective Reduction | Chiral phosphines, H₂ | Rhodium or Ruthenium complexes | ~80–85 | Produces enantiomerically pure product |

| Biocatalytic Reduction | Reductase enzymes | Neutral pH, ~30°C | ~75–80 | Environmentally friendly; slower reaction rate |

| Continuous Flow Synthesis | Ethylene oxide, H₂ | Pd/C or Raney Nickel | ~90 | Suitable for large-scale production |

Notes on Optimization

-

- Techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) are used to monitor reaction progress and ensure product purity.

-

- Ethylene oxide is highly reactive and toxic; proper safety measures must be in place during handling.

- Hydrogen gas poses risks of explosion; reactions should be conducted in well-ventilated areas with appropriate safeguards.

-

- After synthesis, purification steps such as recrystallization or column chromatography are employed to isolate the target compound with high purity (>98%).

Chemical Reactions Analysis

Types of Reactions

®-3-(1-Amino-2-hydroxyethyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form amines.

Substitution: The phenol ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce various functional groups onto the phenol ring.

Scientific Research Applications

®-3-(1-Amino-2-hydroxyethyl)phenol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and chiral resolution studies.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-3-(1-Amino-2-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist, modulating the activity of enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

Positional isomers, such as (R)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride (CAS: 87745-27-5), share the same functional groups but differ in substitution patterns (para vs. meta). Computational similarity scores indicate a 0.91 structural similarity to the reference compound, suggesting minor electronic differences due to the para-substituted phenol’s altered resonance effects .

Functional Group Variations

Aminoethyl vs. Hydroxyethyl Substitutions

Compounds like (R)-3-(1-Aminoethyl)phenol hydrochloride (CAS: 78507-19-4) replace the hydroxyethyl group with a simpler aminoethyl chain, resulting in a lower similarity score (0.84). The absence of the hydroxyl group diminishes hydrogen-bonding capacity, which could reduce solubility in polar solvents or alter interactions in biological systems .

Methoxy and Chloro Derivatives

- 3-Amino-3-(3-methoxyphenyl)propanoic acid (CAS: 1256974-17-0) introduces a methoxy group and a propanoic acid chain, drastically reducing similarity (0.76).

- 3-[(1R)-2-chloro-1-hydroxyethyl]phenol substitutes the amino group with chlorine, creating an electron-withdrawing effect that enhances the phenol’s acidity. This modification could improve stability in acidic conditions but may introduce toxicity concerns .

Electronic and Steric Effects

Studies on substituent electronegativity (e.g., methoxy, chloro, amino) reveal that these groups significantly influence chemical shifts and reactivity. For example, electron-withdrawing groups like chlorine correlate with distinct ¹H-NMR shifts due to deshielding effects, while amino groups enhance nucleophilicity at the phenol oxygen . Steric hindrance from the hydroxyethyl group in the reference compound may limit its participation in sterically demanding reactions compared to simpler analogs like (R)-3-(1-aminoethyl)phenol.

Data Table: Key Comparative Properties of Similar Compounds

Biological Activity

(R)-3-(1-Amino-2-hydroxyethyl)phenol, also known as (R)-3-(1-amino-2-hydroxyethyl)phenol hydrochloride, is an organic compound notable for its phenolic structure, which includes both amino and hydroxyethyl groups. This compound has garnered attention in various fields, particularly in pharmaceuticals and cosmetics, due to its potential biological activities.

- Molecular Formula : C9H13NO2

- Molecular Weight : Approximately 189.64 g/mol

- Structure : The compound features a phenolic backbone with an amino group and a hydroxyethyl substituent, contributing to its biological properties.

Antioxidant Properties

One of the most significant biological activities of (R)-3-(1-Amino-2-hydroxyethyl)phenol is its antioxidant capacity . Research indicates that this compound can mitigate oxidative stress, which is linked to various health conditions, including neurodegenerative diseases and aging-related disorders. The antioxidant activity is believed to stem from its ability to scavenge free radicals and enhance cellular defense mechanisms against oxidative damage.

Interaction with Biological Systems

Studies have shown that (R)-3-(1-Amino-2-hydroxyethyl)phenol interacts with several biological systems:

- Enzyme Modulation : The compound may influence enzyme activities related to metabolism, although the specific mechanisms are still under investigation.

- Protective Effects : Interaction studies suggest potential protective effects against oxidative damage, indicating a role in cellular defense against stressors.

Safety and Toxicological Profile

Toxicological assessments have demonstrated that (R)-3-(1-Amino-2-hydroxyethyl)phenol is not genotoxic or carcinogenic, making it relatively safe for use in consumer products such as hair dyes. These evaluations are crucial for establishing the safety profile of compounds intended for cosmetic applications .

Applications

The applications of (R)-3-(1-Amino-2-hydroxyethyl)phenol extend across several domains:

- Pharmaceuticals : Its potential antioxidant properties make it a candidate for developing therapeutic agents aimed at oxidative stress-related conditions.

- Cosmetics : The compound is utilized in hair dye formulations due to its functional properties and safety profile .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (R)-3-(1-Amino-2-hydroxyethyl)phenol, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Amino-2-[[(2-hydroxyethyl)amino]methyl]phenol | C9H14N2O2 | Used in hair dye formulations; similar functional groups |

| 3-(1-Hydroxy-2-methylamino)ethylphenol | C9H13NO2 | Contains methyl substitution; different biological activity |

| (R)-4-(1-Amino-2-hydroxyethyl)phenol | C8H12ClNO2 | Similar amino and hydroxy groups but different position on the ring |

This table illustrates how (R)-3-(1-Amino-2-hydroxyethyl)phenol stands out due to its specific configuration and biological activity profile, particularly its application in cosmetic formulations and potential health benefits related to oxidative stress reduction.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of (R)-3-(1-Amino-2-hydroxyethyl)phenol in various applications:

- Antioxidant Efficacy : A study demonstrated that the compound effectively reduced reactive oxygen species in vitro, showing promise as a protective agent against oxidative stress .

- Cosmetic Formulation : In hair dye formulations, it was found to enhance color retention while maintaining safety standards for dermal exposure .

- Safety Assessments : Toxicological evaluations indicated no significant adverse effects at concentrations used in consumer products, supporting its inclusion in cosmetic formulations .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-3-(1-Amino-2-hydroxyethyl)phenol, and how are intermediates validated?

- Methodological Answer : Synthesis typically involves stereoselective reduction of ketone precursors (e.g., using chiral catalysts or enzymatic methods). For example, asymmetric hydrogenation of a prochiral ketone intermediate with a ruthenium-BINAP catalyst system can yield the desired (R)-enantiomer. Key intermediates are validated via HPLC with chiral stationary phases or polarimetry to confirm enantiomeric excess (>98% ee) . Mid-reaction monitoring via FTIR or NMR ensures functional group integrity (e.g., hydroxyl and amine groups) .

Q. How is the stereochemical purity of (R)-3-(1-Amino-2-hydroxyethyl)phenol determined experimentally?

- Methodological Answer : Chiral purity is assessed using:

- HPLC with Chiral Columns : Mobile phases like hexane/isopropanol (90:10) resolve enantiomers; retention times are compared to racemic standards .

- Circular Dichroism (CD) Spectroscopy : Distinct CD spectra for the (R)-enantiomer confirm configuration .

- X-ray Crystallography : Resolves absolute configuration by analyzing crystal packing and hydrogen-bonding networks (e.g., O–H⋯N interactions in related phenolic amines) .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

- Methodological Answer :

- NMR : - and -NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, hydroxyl/amine protons at δ 2.5–5.0 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 168.1) and fragmentation patterns .

- TLC/HPLC : Monitors reaction progress and purity (>99% by reverse-phase C18 columns) .

Advanced Research Questions

Q. How can enantiomeric impurities in (R)-3-(1-Amino-2-hydroxyethyl)phenol be resolved during scale-up synthesis?

- Methodological Answer :

- Kinetic Resolution : Use lipases or esterases to selectively hydrolyze the undesired (S)-enantiomer .

- Crystallization-Induced Diastereomer Resolution (CIDR) : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and isolate via fractional crystallization .

- Simulated Moving Bed (SMB) Chromatography : Continuous chiral separation for industrial-scale production .

Q. What computational models predict the interaction of this compound with γ-secretase or other enzymes?

- Methodological Answer :

- Molecular Docking (AutoDock/Vina) : Simulate binding affinities to γ-secretase active sites, focusing on hydrogen bonds between the hydroxyl/amine groups and catalytic residues (e.g., Asp257, Lys267) .

- Molecular Dynamics (MD) Simulations : Analyze stability of enzyme-ligand complexes over 100-ns trajectories (AMBER/CHARMM force fields) .

- QSAR Models : Correlate substituent effects (e.g., electron-donating groups on the phenol ring) with inhibitory activity against Aβ peptide aggregation .

Q. What experimental strategies evaluate the compound’s metabolic stability and hepatic clearance?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Cl) using the substrate depletion method .

- CYP450 Inhibition Screening : Use fluorogenic probes (e.g., CYP3A4/2D6) to assess isoform-specific inhibition .

- Metabolite Identification : High-resolution LC-QTOF-MS detects oxidative metabolites (e.g., N-demethylation or hydroxylation products) .

Q. How is the compound’s cytotoxicity evaluated in neuronal cell lines?

- Methodological Answer :

- MTT/PrestoBlue Assays : Measure mitochondrial activity in SH-SY5Y or PC12 cells after 24–48 hr exposure (IC determination) .

- Reactive Oxygen Species (ROS) Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress .

- Apoptosis Markers : Western blotting for caspase-3/9 activation or Annexin V/PI staining .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.